molecular formula C11H12Cl3NO3 B2631275 (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride CAS No. 1955474-31-3

(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride

Katalognummer: B2631275
CAS-Nummer: 1955474-31-3
Molekulargewicht: 312.57
InChI-Schlüssel: LOFQHHKTMHOONH-BAUSSPIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s by researchers at Merck & Co., Inc. and has since been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders.

Wirkmechanismus

As a non-competitive antagonist of the NMDA receptor, (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride binds to a specific site on the receptor and blocks the flow of ions through the channel. This results in a decrease in the excitatory signaling mediated by the receptor, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro systems. These include alterations in synaptic plasticity, changes in gene expression, and modulation of neurotransmitter release. Additionally, this compound has been shown to induce a state of hyperactivity in rodents, which has been proposed as a model for schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride in lab experiments is its potency and specificity as an NMDA receptor antagonist. This allows for precise manipulation of the receptor and its downstream signaling pathways. However, the effects of this compound can be highly context-dependent and may not always accurately reflect the physiological or pathological processes being studied.

Zukünftige Richtungen

There are a number of potential future directions for research on (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride and the NMDA receptor. These include investigating its potential use as a therapeutic agent for neurological and psychiatric disorders, exploring its role in the development of addiction and tolerance to drugs of abuse, and further elucidating the complex signaling pathways downstream of the receptor. Additionally, there is ongoing research into the development of more selective NMDA receptor antagonists that may have fewer off-target effects than this compound.

Synthesemethoden

(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride is typically synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-bromoacetyl bromide to form 3,4-dichloro-N-(2-bromoacetyl)aniline. This compound is then reacted with morpholine to form (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid, which is subsequently converted to the hydrochloride salt form.

Wissenschaftliche Forschungsanwendungen

(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride has been widely used in scientific research to investigate the role of the NMDA receptor in a variety of physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used to study the mechanisms underlying learning and memory, as well as the development of addiction and tolerance to drugs of abuse.

Eigenschaften

IUPAC Name

(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3.ClH/c12-7-2-1-6(3-8(7)13)10-4-14-9(5-17-10)11(15)16;/h1-3,9-10,14H,4-5H2,(H,15,16);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFQHHKTMHOONH-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC[C@H](N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.